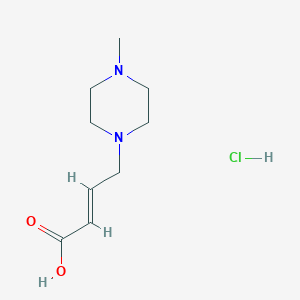

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at positions 1 and 4 of the ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key steps include aza-Michael addition between diamine and the in situ generated sulfonium salt. The protected diamines are obtained in two steps from available amino acids .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are efficient and scalable, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters or other signaling molecules . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride is unique due to its specific structural features and the presence of the piperazine moiety. This gives it distinct chemical and biological properties compared to other similar compounds .

Activité Biologique

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride, with the CAS number 1472802-56-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H17ClN2O2. The compound features a piperazine moiety, which is known for its role in enhancing the biological activity of various pharmaceutical agents. Its structural representation is as follows:

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For example, compounds that share structural similarities have been shown to inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells. The mechanism typically involves the inhibition of specific kinases or pathways associated with tumor growth and proliferation.

A notable study demonstrated that a related compound exhibited a 50% inhibitory concentration (IC50) of 27 nM against MCF-7 cells, suggesting that modifications in the piperazine structure can enhance bioactivity significantly .

The biological activity of this compound is believed to involve multiple pathways:

- Kinase Inhibition : Compounds with similar structures have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells .

- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Antimicrobial Activity : There is also evidence suggesting that related piperazine derivatives possess antimicrobial properties, potentially targeting bacterial and fungal species .

Study on Structural Modifications

A recent research effort focused on modifying the structure of related compounds to enhance their biological activity through a process called "methyl scanning." This approach involved adding methyl groups at strategic positions on the molecule, which resulted in analogues with improved potency and stability against proteolytic degradation. The most potent analogue exhibited a fourfold increase in growth inhibition against MCF-7 cells compared to the parent compound .

Impurity Profiling

In another study examining impurity profiles of similar compounds, researchers identified degradation products that could potentially influence the safety and efficacy profiles of these drugs. Understanding these degradation pathways is critical for developing more stable analogues with reduced toxicity risks .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1472802-56-4 |

| Molecular Formula | C9H17ClN2O2 |

| Anticancer Activity (IC50) | ~27 nM against MCF-7 cells |

| Mechanisms | CDK inhibition, apoptosis induction |

| Potential Applications | Cancer therapy, antimicrobial agents |

Propriétés

IUPAC Name |

(E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h2-3H,4-8H2,1H3,(H,12,13);1H/b3-2+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIQRJIBVXQRPR-SQQVDAMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC=CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C/C=C/C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.